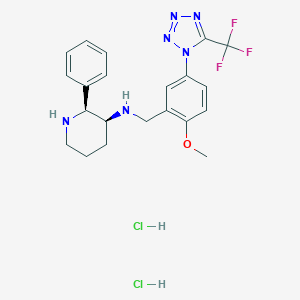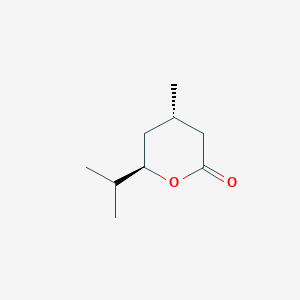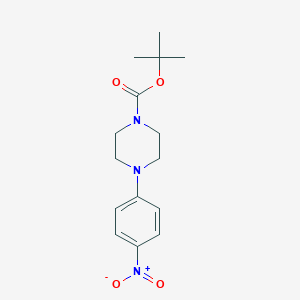
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, also known as BCFQ, is a quinolone antibiotic that has been widely used in scientific research. It was first synthesized in 1997 by a group of researchers at Bristol-Myers Squibb, and has since become a valuable tool in the study of bacterial DNA gyrase inhibition and antibiotic resistance.
作用機序
The mechanism of action of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves the binding of the drug to the A subunit of bacterial DNA gyrase, which causes a conformational change in the enzyme and prevents it from carrying out its normal functions. This ultimately leads to the inhibition of bacterial DNA replication and transcription, which results in bacterial cell death.
生化学的および生理学的効果
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has been shown to have a broad spectrum of activity against Gram-negative and Gram-positive bacteria, including some strains that are resistant to other quinolone antibiotics. It is generally well-tolerated by humans and has a low toxicity profile. However, it has been shown to have some adverse effects on the liver and kidneys in animal studies.
実験室実験の利点と制限
One of the main advantages of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is its potent activity against a wide range of bacterial strains. It is also relatively easy to synthesize and has a low cost compared to other antibiotics. However, one limitation of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for research involving 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. One area of interest is the development of new quinolone antibiotics that are more effective against antibiotic-resistant strains of bacteria. Another potential direction is the study of the role of efflux pumps in antibiotic resistance and the development of new drugs that can overcome this mechanism of resistance. Additionally, 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid could be used as a tool to study the mechanism of action of other antibiotics and their interactions with bacterial DNA gyrase.
合成法
The synthesis of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves a multi-step process that begins with the reaction of 6-fluoro-3,4-dihydro-4-oxoquinoline-2-carboxylic acid with cyclopropylamine to form the corresponding cyclopropylamine derivative. This intermediate is then reacted with 8-bromo-1-chloro-4-oxoquinoline-3-carboxylic acid to yield the desired product.
科学的研究の応用
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has been used extensively in scientific research to study the mechanism of action of quinolone antibiotics and their interactions with bacterial DNA gyrase. It has been shown to be a potent inhibitor of DNA gyrase, which is an essential enzyme for bacterial DNA replication and transcription. 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has also been used to study the role of efflux pumps in antibiotic resistance, as it is a substrate for some of these pumps.
特性
CAS番号 |
182868-35-5 |
|---|---|
製品名 |
8-Bromo-1-cyclopropyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid |
分子式 |
C18H19BrFN3O3 |
分子量 |
424.3 g/mol |
IUPAC名 |
8-bromo-1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H19BrFN3O3/c1-9-7-22(5-4-21-9)16-13(20)6-11-15(14(16)19)23(10-2-3-10)8-12(17(11)24)18(25)26/h6,8-10,21H,2-5,7H2,1H3,(H,25,26) |
InChIキー |
ZBTVXBLYDBQQDF-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2Br)N(C=C(C3=O)C(=O)O)C4CC4)F |
正規SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2Br)N(C=C(C3=O)C(=O)O)C4CC4)F |
同義語 |
3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro -7-(3-methyl-1-piperazinyl)-4-oxo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



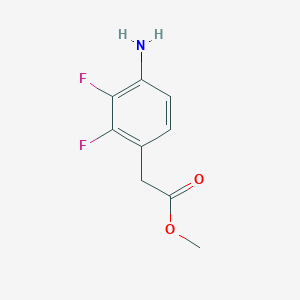
![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)
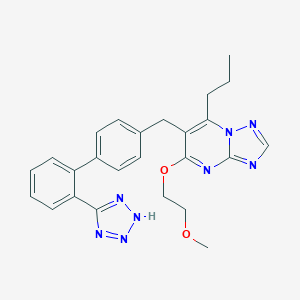
![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)
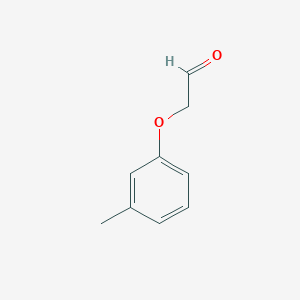
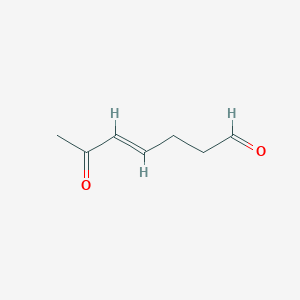
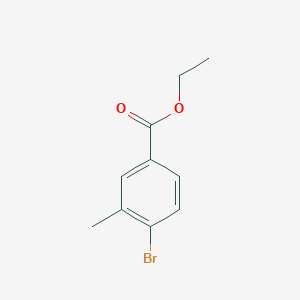


![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)
